3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. These include a chlorophenyl group, a fluoro-methoxybenzoyl group, a pyrrolidinyl group, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is particularly notable. This ring is a component of many biologically active compounds.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, and the oxadiazole ring could participate in reactions with nucleophiles or electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar phenyl rings could give the compound both hydrophilic and hydrophobic properties.Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed safety information.
Future Directions
Future research on this compound could involve studying its synthesis, its chemical reactivity, its physical properties, and its biological activity. This could involve laboratory experiments, computational modeling, and possibly even clinical trials if the compound shows promise as a drug.
Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
properties
IUPAC Name |
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-27-17-9-8-12(11-15(17)22)20(26)25-10-4-7-16(25)19-23-18(24-28-19)13-5-2-3-6-14(13)21/h2-3,5-6,8-9,11,16H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHZYJFPAHWOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.